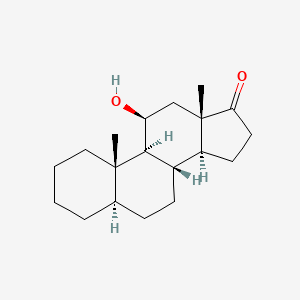
11Beta-hydroxy-5alpha-androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta-Hydroxy-5alpha-androstan-17-one is an androstanoid.
Applications De Recherche Scientifique
Endocrinological Applications
11Beta-hydroxy-5alpha-androstan-17-one plays a crucial role in the regulation of androgenic activity within the body. It is synthesized from androstenedione through the action of specific enzymes, including 11β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase.
Key Findings:
- Metabolism and Conversion: Research indicates that this compound is metabolized into active forms like testosterone and dihydrotestosterone, which are essential for various physiological functions including muscle mass maintenance and libido enhancement .
- Androgen Pool Contribution: Studies have shown that this compound contributes significantly to the active androgen pool in prostate tissues, influencing conditions such as benign prostatic hyperplasia and prostate cancer .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various contexts, particularly regarding its anabolic and androgenic effects.
Key Findings:
- Anabolic Effects: Clinical trials have demonstrated that administering precursors like 1-androstenedione can elevate levels of this compound in humans, thereby enhancing muscle growth and recovery post-exercise .
- Administration Routes: Effective administration methods include oral, transdermal, and sublingual routes. The latter has shown promise when combined with cyclodextrins to enhance bioavailability .
Cancer Research Applications
The role of this compound in cancer research is particularly notable in studies related to prostate cancer.
Key Findings:
- Prostate Cancer Models: In vitro studies have indicated that elevated levels of this compound are present in prostate cancer tissues compared to healthy tissues. This suggests its potential as a biomarker for disease progression .
- Metabolic Pathways: Investigations into metabolic pathways reveal that the compound's conversion to other active steroids may influence tumor growth dynamics and androgen receptor signaling pathways .
Comparative Data Table
Case Studies
- Prostate Cancer Study:
- Anabolic Response Trial:
Propriétés
Numéro CAS |
7152-51-4 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-15,17,20H,3-11H2,1-2H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1 |
Clé InChI |
GATQSSNSIBFJTG-CUGOLFLRSA-N |
SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O |
SMILES canonique |
CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O |
Key on ui other cas no. |
7152-51-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















